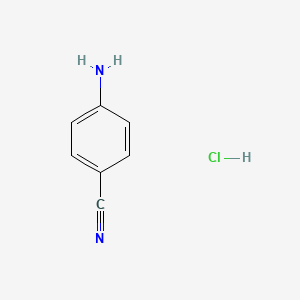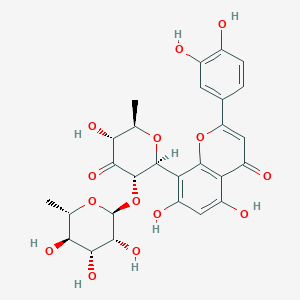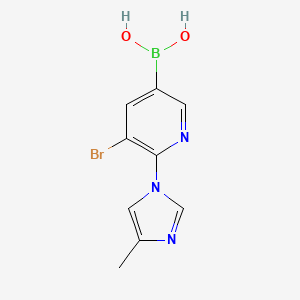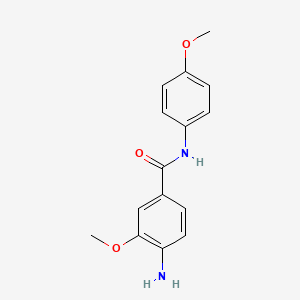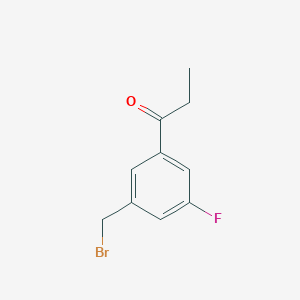![molecular formula C12H12N2O3 B14077758 Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate CAS No. 101561-12-0](/img/structure/B14077758.png)
Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate is an organic compound characterized by its unique structure, which includes a benzoyldiazenyl group attached to a but-2-enoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate typically involves the reaction of methyl 3-aminocrotonate with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes coupling with the benzoyl group to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at low temperatures to ensure the stability of the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other materials with specific properties.
Wirkmechanismus
The mechanism by which Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, influencing the activity of biological molecules. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-aminocrotonate: A precursor in the synthesis of Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate.
Ethyl 3-methyl-3-butenoate: Shares a similar ester structure but lacks the diazenyl group.
Methyl cinnamate: Contains a similar ester linkage but with a different aromatic group.
Uniqueness
This compound is unique due to the presence of the benzoyldiazenyl group, which imparts distinct chemical and physical properties. This group allows for specific interactions in chemical reactions and potential biological activities that are not observed in similar compounds .
Eigenschaften
CAS-Nummer |
101561-12-0 |
|---|---|
Molekularformel |
C12H12N2O3 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
methyl 3-(benzoyldiazenyl)but-2-enoate |
InChI |
InChI=1S/C12H12N2O3/c1-9(8-11(15)17-2)13-14-12(16)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI-Schlüssel |
PLIQXKXYPLCYRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)OC)N=NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



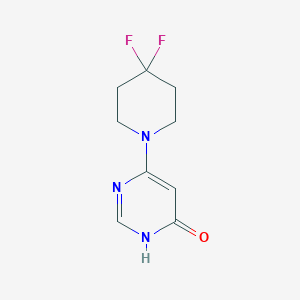
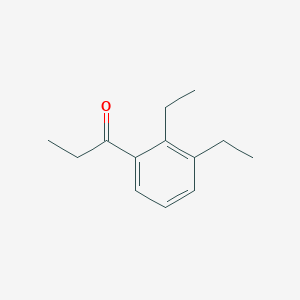
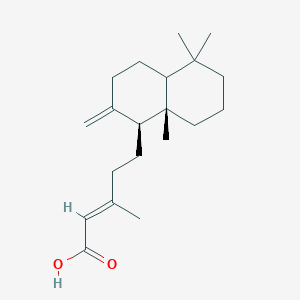


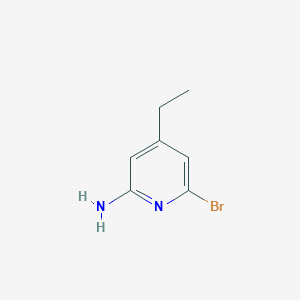
![Indolin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B14077718.png)
